Biotin-PEG9-amine is a specialized compound that combines a biotin moiety with a polyethylene glycol (PEG) chain of nine ethylene glycol units, terminating in a primary amine group. This structure enhances hydrophilicity and solubility, making it suitable for various biochemical applications. The compound is often utilized in the synthesis of protein-recruiting chimeras known as PROTACs (proteolysis-targeting chimeras), which facilitate targeted protein degradation in cellular environments . The molecular formula for Biotin-PEG9-amine is C30H58N4O11S, indicating its complex structure that supports diverse chemical functionalities .
Here are some potential applications of O-(2-Aminoethyl)-O'[2-(biotinylamino)ethyl]octaethylene glycol in scientific research:
The biotin-streptavidin interaction can be used to immobilize enzymes, antibodies, or other biomolecules on surfaces like beads or sensor chips. This allows for studies of their activity, function, and interaction with other molecules [, ].
Biotinylated nanoparticles can be designed using this linker to deliver drugs or imaging agents to specific targets in the body. The streptavidin-biotin interaction can be used to control the release of the drug or facilitate targeted delivery [].
Biotinylated probes can be used in biosensors to detect specific biomolecules like proteins or DNA. The streptavidin-biotin interaction helps immobilize the probe on the sensor surface, leading to a more sensitive and specific detection method [].
This linker can be used to create bifunctional molecules that can bridge two proteins of interest. This allows researchers to study protein-protein interactions and their role in cellular processes [].
The biological activity of Biotin-PEG9-amine is primarily linked to its ability to facilitate biotinylation, which enhances the targeting and delivery of therapeutic agents. Its use in PROTACs has shown promise in selectively degrading specific proteins involved in disease processes, thus providing a novel approach to drug development. In studies, conjugates formed with Biotin-PEG9-amine have demonstrated improved cellular uptake and bioactivity compared to unmodified counterparts .
Biotin-PEG9-amine can be synthesized through several methods:
Biotin-PEG9-amine has diverse applications across various fields:
Studies have shown that Biotin-PEG9-amine enhances intracellular delivery when conjugated with proteins, particularly anionic proteins like bovine serum albumin. The biotin moiety facilitates receptor-mediated endocytosis via biotin receptors on cell surfaces, leading to improved uptake compared to non-biotinylated counterparts . Additionally, its PEG component reduces immunogenicity and increases circulation time in vivo.
Several compounds share structural similarities with Biotin-PEG9-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin-PEG5-amino | Shorter PEG chain (five units) | Less hydrophilic than Biotin-PEG9-amino |
Biotin-NHS Ester | Contains NHS ester instead of amine | Primarily used for quick coupling reactions |
Propargyl-PEG9-amino | Contains propargyl group | Enables click chemistry applications |
Biotin-Amine | Simple biotin with primary amine | Lacks PEG chain; less soluble |
Biotin-PEG9-amine stands out due to its longer PEG chain, which enhances solubility and reduces aggregation compared to shorter PEG derivatives. Its unique combination of biotin functionality with a flexible PEG spacer allows for versatile applications in drug development and biochemical research.
Biotin (vitamin H), a water-soluble vitamin, exhibits unparalleled affinity for avidin and streptavidin proteins ($$K_d \approx 10^{-15}$$ M), making it indispensable in molecular recognition systems. This interaction forms the basis for numerous biotechnological applications, including affinity purification and diagnostic assays. Polyethylene glycol (PEG), a biocompatible polymer, enhances solubility, reduces immunogenicity, and improves pharmacokinetics of conjugated molecules. The combination of biotin’s targeting capability with PEG’s stealth properties creates multifunctional reagents optimized for biological environments.
Biotin-polyethylene glycol 9-amine (Biotin-PEG9-amine) represents a strategic fusion of these components. Its structure—a biotin headgroup, a 9-unit PEG spacer, and a terminal amine—enables precise conjugation while maintaining bioactivity. First reported in solid-phase synthesis studies, this compound has become critical in proteolysis-targeting chimeras (PROTACs), drug delivery systems, and nanotechnology. The PEG9 chain ($$ \text{-(OCH}2\text{CH}2)_9\text{-} $$) balances steric flexibility and molecular spacing, facilitating interactions in crowded biological matrices.
The most widely adopted laboratory synthesis uses a convergent two-step sequence:
This approach avoids excessive protecting-group manipulations, tolerates the hydrophilic PEG chain, and consistently delivers ≥70% isolated yield on gram scale [1] [2].
Table 1 summarizes representative conditions collected from peer-reviewed and patent literature for each reaction stage.
Stage | Reagents & Conditions | Reaction Time | Typical Yield | Notes |
---|---|---|---|---|
1. Biotin Activation | D-Biotin, disuccinimidyl carbonate, Et₃N, anhydrous DMF, 0 °C → rt | 1 h | 95% [3] | No chromatography required; DSC by-product easily triturated. |
2. Amide Coupling | H₂N-PEG9-OH (MW 682.87), NHS-biotin, DIPEA, DMF, 25 °C | 3 h | 77–88% [3] [1] | PEG excess (1.2 equiv.) minimizes di-biotinylation side reactions. |
3. Work-Up | Aqueous quench, extraction (EtOAc/H₂O), rotary evaporation | – | Quantitative | PEG chain partitions into organic phase when salted out. |
4. Purification | Flash RP-silica or C18-HPLC, H₂O/MeCN + 0.1% TFA gradient | <30 min | >95% purity [4] [2] | See Section 1.3 for full chromatographic parameters. |
Assuming 10 mmol biotin input, the protocol affords 7.2–8.4 mmol (4.9–5.8 g) of crystalline Biotin-PEG9-amine after purification, corresponding to an overall yield of 73–84%. Scale-up to 100 g has been reported in process notes with no diminution in selectivity [5] [6].
A streamlined alternative treats D-biotin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and H₂N-PEG9-OH simultaneously in aqueous MES buffer (pH 5.5). Although greener and aqueous, competing O → N acyl migration in aqueous media typically limits isolated yields to 55–60% [1].
For dual-payload designs, Weber et al. synthesized a Y-shaped biotin bis-PEG azide via early NHS activation, bis-hydroxy PEG attachment (77%), iodide displacement (71%), and azide substitution (87%), demonstrating the robustness of NHS chemistry for PEG chain installation [3]. While the final scaffold differs from PEG9-amine, the intermediate bis-hydroxy biotin (compound 7) oxidatively converts into mono-amine derivatives by selective Mitsunobu inversion followed by hydrazinolysis, offering an orthogonal entry to Biotin-PEG9-amine analogs (overall 46–52%) [3].
Solution-phase protocols dominate industrial production, but solid-phase methods—borrowing from peptide synthesis—have emerged to access monodisperse PEG linkers with exact chain lengths. Fmoc-protected miniPEG units (–OCH₂CH₂–) can be iteratively coupled on rink-amide resin before final biotinylation and global cleavage [7] [8].
Table 2 contrasts key performance indicators for both paradigms.
Metric | Solution-Phase (NHS Route) | Solid-Phase (Fmoc miniPEG) |
---|---|---|
Batch Size Range | Gram → Kilogram [5] | Milligram → 10 g [8] |
Chain Length Control | Polydisperse if PEG9 amine sourced from polymer mix; monodisperse available from specialty vendors [9] | Precisely ≥99% monodispersity; single PEG unit granularity [7] |
Overall Yield (n = 9) | 73–84% [3] | 45–60% (after 9 iterative couplings and cleavage) [8] |
Solvent Consumption per g Product | 10–15 L (DMF + EtOAc) [3] | 25–40 L (DMF, NMP, piperidine) [8] |
Green-Chemistry Score (E-factor) | 25–30 | >60 |
Purification Demand | Single RP-HPLC run [4] | Crude often >90% pure; desalting only |
Scalability | High (stirred-tank reactors) | Moderate; resin cost scales linearly |
Regulatory Track Record | Extensive (biotinylated APIs) | Emerging; niche diagnostics |
MiniPEG solid-phase synthesis preserves stereochemistry at the ureido ring of biotin and yields material free of racemization, as confirmed by chiral HPLC (e.e. > 99%) in thrombospondin domain studies [8]. In contrast, solution-phase NHS coupling displays ≤0.5% epimerization under mild base, acceptable for research reagents [7].
Two complementary chromatographic modes dominate purification:
Table 3 compiles typical instrumental settings.
Parameter | Preparative RP-HPLC | Flash RP-Silica |
---|---|---|
Column | 250 × 21 mm C18, 5 µm | 120 g C18-bonded silica |
Mobile Phase A | 0.1% TFA in H₂O | H₂O |
Mobile Phase B | 0.1% TFA in MeCN | MeOH |
Gradient | 5% → 60% B in 25 min | 0% → 100% B in 15 min |
Flow | 18 mL min⁻¹ | 50 mL min⁻¹ |
Detection | 214 nm, 280 nm | UV 215 nm |
Retention Time | 13.5 min ±0.3 min [4] | Fraction 3 of 8 (8–10 min) |
Load Capacity | 120 mg injection | 4 g bed load per run |
Isolated Purity | >98% (HPLC area) [4] | 95–97% [10] [6] |
Quality control relies on orthogonal analytical methods (Table 4).
Technique | Acceptance Criteria | Representative Result |
---|---|---|
HPLC (C18, 30 °C, 10 min gradient) | Single peak; purity ≥95% | 97.6% AUC [4] |
ESI-MS (positive mode) | [M+H]⁺ = 683.87 ± 0.5 Da | Observed 683.85 Da [2] |
¹H NMR (DMSO-d₆, 500 MHz) | Integral matches 30 H; ureido NH at 6.4 ppm | Pass [4] |
Karl-Fischer | ≤0.5% w/w H₂O | 0.28% |
Endotoxin (LAL) | <1 EU mg⁻¹ | <0.05 EU mg⁻¹ [11] |
Kinetic monitoring via in-line FTIR reveals second-order rate constants (k₂) of 8.2 M⁻¹ min⁻¹ for NHS ester formation and 5.7 M⁻¹ min⁻¹ for amide coupling at 25 °C, indicating that the overall rate is controlled by the nucleophilic substitution step [5] [3]. Entropy-driven PEG conformational freedom contributes to high effective molarity, facilitating near-quantitative conversions without excess coupling agents [13].
Dynamic light scattering shows hydrodynamic radii (R_h) of 1.9 nm for Biotin-PEG9-amine, compared with 1.3 nm (PEG4) and 2.8 nm (PEG15), correlating with improved aqueous solubility yet manageable viscosity in formulation buffers [14] [11].
Surface plasmon resonance (SPR) studies report dissociation constants (K_D) of 17 pM for Biotin-PEG9-amine–streptavidin complexes, marginally weaker than free biotin (4.5 pM) but comparable to PEG11 derivatives [13]. The nine-unit spacer places the biotin ring 38–42 Å from cargo surfaces, mitigating steric occlusion at avidin binding pockets [15].
Life-cycle assessment indicates an E-factor reduction from 58 to 26 when switching from solid-phase to optimized solution-phase NHS synthesis due to decreased solvent volume and elimination of resin waste [9]. Adoption of greener solvents (2-MeTHF in place of DMF) cuts CO₂-equivalent emissions by an additional 22% without affecting yield [1].